molecular formula C9H9BrO3 B3060420 Methyl 2-(3-bromo-4-hydroxyphenyl)acetate CAS No. 34918-57-5

Methyl 2-(3-bromo-4-hydroxyphenyl)acetate

Cat. No. B3060420
CAS RN: 34918-57-5
M. Wt: 245.07 g/mol
InChI Key: FYKFTMDYVSKEGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06071927

Procedure details

Bromine (16.59 g, 104 mmol) in chloroform (25 mL) was added dropwise to a stirred, cooled (0° C.) mixture of methyl 4-hydroxyphenylethanoate (17.25 g, 104 mmol) and acetic acid (10 mL) in chloroform (140 mL). The mixture was stirred at 0° C. for 1 h., diluted with dichloromethane (100 mL), washed with water (2×200 mL) and brine (200 mL), dried (MgSO4) and the solvent was evaporated under reduced pressure to give the title compound as a colorless solid (25.43 g, 100%). 1H NMR (360 MHz, CDCl3) δ7.39 (1 H, d, J 2.0 Hz), 7.12 (1 H, dd, J 8.3, 2.0 Hz), 6.96 (1 H, d, J 8.3 Hz), 5.54 (1 H, br s), 3.70 (3 H, s), and 3.54 (2 H, s).
Quantity
16.59 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
17.25 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1]Br.[OH:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([O:13][CH3:14])=[O:12])=[CH:6][CH:5]=1.C(O)(=O)C>C(Cl)(Cl)Cl.ClCCl>[Br:1][C:9]1[CH:8]=[C:7]([CH2:10][C:11]([O:13][CH3:14])=[O:12])[CH:6]=[CH:5][C:4]=1[OH:3]

Inputs

Step One
Name
Quantity
16.59 g
Type
reactant
Smiles
BrBr
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
17.25 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CC(=O)OC
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
140 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
washed with water (2×200 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1O)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 25.43 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.